molecular formula C13H15NOS B12871886 1-Phenyl-3-(pyrrolidin-1-yl)-3-thioxopropan-1-one

1-Phenyl-3-(pyrrolidin-1-yl)-3-thioxopropan-1-one

Cat. No.: B12871886
M. Wt: 233.33 g/mol
InChI Key: HPVQVIDBIBBMFE-UHFFFAOYSA-N
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Description

1-Phenyl-3-(pyrrolidin-1-yl)-3-thioxopropan-1-one is a compound that features a unique combination of a phenyl group, a pyrrolidine ring, and a thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Phenyl-3-(pyrrolidin-1-yl)-3-thioxopropan-1-one typically involves the reaction of a phenyl-substituted ketone with a pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-3-(pyrrolidin-1-yl)-3-thioxopropan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Phenyl-3-(pyrrolidin-1-yl)-3-thioxopropan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(pyrrolidin-1-yl)-3-thioxopropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating cellular signaling pathways .

Properties

Molecular Formula

C13H15NOS

Molecular Weight

233.33 g/mol

IUPAC Name

1-phenyl-3-pyrrolidin-1-yl-3-sulfanylidenepropan-1-one

InChI

InChI=1S/C13H15NOS/c15-12(11-6-2-1-3-7-11)10-13(16)14-8-4-5-9-14/h1-3,6-7H,4-5,8-10H2

InChI Key

HPVQVIDBIBBMFE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=S)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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